[1,3]Dioxolo[4,5-g]isoquinoline
Description
Contextualization within Isoquinoline (B145761) Alkaloid Chemistry and Related Heterocycles
The nih.govthermofisher.comDioxolo[4,5-g]isoquinoline core is a specific variation of the broader isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, structurally isomeric with quinoline (B57606), consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This structural motif is the backbone of a vast class of naturally occurring plant-derived compounds known as isoquinoline alkaloids, which number over 2500 distinct structures. nih.govmdpi.com These alkaloids are typically derived biosynthetically from the aromatic amino acid tyrosine. wikipedia.org
The isoquinoline family is renowned for its diverse and potent pharmacological activities, a reputation established with the isolation of morphine from the opium poppy in the early 19th century. nih.govmdpi.com Compounds containing the isoquinoline scaffold exhibit a wide range of biological effects. mdpi.comnih.govmdpi.com The nih.govthermofisher.comDioxolo[4,5-g]isoquinoline structure, also known as 6,7-methylenedioxyisoquinoline, is a key substructure within this large family. nih.govnih.gov Its defining feature is the methylenedioxy bridge attached to the benzene portion of the isoquinoline framework, a common feature in many bioactive natural products.
Significance of thenih.govthermofisher.comDioxolo[4,5-g]isoquinoline Scaffold in Contemporary Chemical Research
The nih.govthermofisher.comdioxolo[4,5-g]isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a critical template for the development of novel therapeutic agents. nih.gov Its significance stems from its presence in numerous natural alkaloids and its utility as a synthetic precursor for compounds with a wide spectrum of biological activities. nih.gov
Research has demonstrated that derivatives of this scaffold are of considerable interest. For instance, the tetrahydroisoquinoline derivative, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), has been investigated for its selective affinity for α2-adrenergic receptors, suggesting its potential as a template for developing agents to treat anxiety or obesity. nih.gov Furthermore, various substituted nih.govthermofisher.comdioxolo[4,5-g]isoquinoline compounds have been synthesized and evaluated for their antiproliferative activities against cancer cells. nih.gov The parent compound itself has been identified in the plant Fumaria indica. nih.gov The inherent versatility of this scaffold allows for structural modifications at various positions, enabling the fine-tuning of pharmacological properties and making it an active area of study in natural product and synthetic medicinal chemistry. nih.govnih.gov
Historical Development of Synthetic and Mechanistic Investigations onnih.govthermofisher.comDioxolo[4,5-g]isoquinoline
The construction of the isoquinoline core, and by extension the nih.govthermofisher.comdioxolo[4,5-g]isoquinoline system, has been a subject of extensive synthetic investigation for over a century. Several classic named reactions form the bedrock of isoquinoline synthesis.
The Bischler-Napieralski reaction , discovered in 1893, is a cornerstone method for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgslideshare.net This intramolecular electrophilic aromatic substitution involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgnrochemistry.com The resulting dihydroisoquinoline can then be dehydrogenated to the corresponding aromatic isoquinoline. wikipedia.org The reaction is particularly effective when the aromatic ring is activated by electron-donating groups, such as the methylenedioxy group in precursors to nih.govthermofisher.comdioxolo[4,5-g]isoquinoline. nrochemistry.com
The Pictet-Spengler reaction , first reported in 1911, is another powerful tool, especially for synthesizing tetrahydroisoquinolines. wikipedia.orgaalto.fi This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org It is considered a special case of the Mannich reaction and is fundamental in the biosynthesis of many isoquinoline alkaloids. wikipedia.org The reaction conditions can be harsh for less nucleophilic aromatic rings, often requiring strong acids and heat. wikipedia.org
The Pomeranz-Fritsch reaction , independently described by Cäsar Pomeranz and Paul Fritsch in 1893, provides a direct route to isoquinolines. thermofisher.comwikipedia.org The method involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by condensing an aromatic aldehyde (like piperonal (B3395001), a precursor for the dioxolo moiety) with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.comorganicreactions.org While versatile, the yields can vary widely. organicreactions.org Modifications to this reaction, such as those by Schlittler-Muller and Bobbitt, have expanded its scope to produce C1-substituted and tetrahydroisoquinoline derivatives, respectively. thermofisher.com
These classical methods, along with modern variations, continue to be refined and utilized in the synthesis of complex molecules based on the nih.govthermofisher.comdioxolo[4,5-g]isoquinoline scaffold. nih.govnih.gov
Physicochemical Properties of nih.govthermofisher.comDioxolo[4,5-g]isoquinoline
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₂ | nih.gov |
| Molecular Weight | 173.17 g/mol | nih.gov |
| IUPAC Name | nih.govthermofisher.comdioxolo[4,5-g]isoquinoline | nih.gov |
| CAS Number | 269-44-3 | nih.gov |
| Canonical SMILES | C1OC2=C(O1)C=C3C=NC=CC3=C2 | nih.gov |
| InChIKey | DWFDGERFICTFQW-UHFFFAOYSA-N | nih.gov |
Selected Research Findings on nih.govthermofisher.comDioxolo[4,5-g]isoquinoline Derivatives
| Compound Name | Structure | Research Focus/Finding | Reference(s) |
| Hydrastinine | 1,3-Dioxolo[4,5-g]isoquinolin-5-ol, 5,6,7,8-tetrahydro-6-methyl- | A tetrahydroisoquinoline derivative. | nist.gov |
| TDIQ | 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline | A conformationally restricted phenylalkylamine analog with selective affinity for α2-adrenergic receptors. Studied for potential anxiolytic and appetite suppressant effects. | nih.gov |
| Papaverine | 7-[(3,4-dimethoxyphenyl)methyl]- nih.govthermofisher.comdioxolo[4,5-g]isoquinoline | A well-known benzylisoquinoline alkaloid used as a vasodilator. The isoquinoline core is often synthesized via the Bischler-Napieralski reaction. | wikipedia.orgwikipedia.orguni.lu |
| 4-Aryl-substituted nih.govthermofisher.comdioxolo[4,5-g]isoquinoline derivatives | Varies | Synthesized and evaluated for proliferation inhibitory activities against neuroendocrine prostate cancer cells. | nih.gov |
| 6-( nih.govthermofisher.comDioxolo[4,5-g]isoquinoline-5-carbonyl)-2,3-dimethoxybenzoic acid methyl ester | Not depicted | A benzylisoquinoline alkaloid isolated from the rhizome of Coptis chinensis. | nih.gov |
Properties
IUPAC Name |
[1,3]dioxolo[4,5-g]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFDGERFICTFQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C=NC=CC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507867 | |
| Record name | 2H-[1,3]Dioxolo[4,5-g]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269-44-3 | |
| Record name | 2H-[1,3]Dioxolo[4,5-g]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies For 1 2 Dioxolo 4,5 G Isoquinoline and Its Derivatives
Classical Approaches to the Isoquinoline (B145761) Core withquimicaorganica.orgwikipedia.orgDioxolo Annulation
The traditional methods for isoquinoline synthesis have been reliably adapted for the preparation of quimicaorganica.orgwikipedia.orgdioxolo[4,5-g]isoquinoline derivatives. These reactions, named after their discoverers, form the bedrock of heterocyclic chemistry.
First discovered in 1893, the Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgslideshare.net The reaction requires strong dehydrating agents, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), and is typically performed under refluxing acidic conditions. wikipedia.orgnrochemistry.com For the synthesis of quimicaorganica.orgwikipedia.orgdioxolo[4,5-g]isoquinoline derivatives, the starting material is a β-(3,4-methylenedioxyphenyl)ethylamide. The electron-donating nature of the methylenedioxy group activates the aromatic ring, facilitating the necessary intramolecular electrophilic aromatic substitution. nrochemistry.com
The mechanism is believed to proceed through a nitrilium ion intermediate, which is formed after the amide carbonyl oxygen is removed by the dehydrating agent. wikipedia.orgnrochemistry.comorganic-chemistry.org This electrophilic intermediate is then attacked by the electron-rich benzene (B151609) ring to close the six-membered ring, forming a 3,4-dihydro quimicaorganica.orgwikipedia.orgdioxolo[4,5-g]isoquinoline.
The resulting dihydroisoquinoline can be subjected to further transformations. It can be oxidized (dehydrogenated), often using reagents like palladium on carbon (Pd/C), to yield the fully aromatic quimicaorganica.orgwikipedia.orgdioxolo[4,5-g]isoquinoline. Alternatively, reductive transformations using agents like sodium borohydride (B1222165) (NaBH₄) can reduce the imine bond to afford the corresponding 1,2,3,4-tetrahydro quimicaorganica.orgwikipedia.orgdioxolo[4,5-g]isoquinoline.
Table 1: Examples of Bischler-Napieralski Reactions for quimicaorganica.orgwikipedia.orgDioxolo[4,5-g]isoquinoline Derivatives
| Starting β-Arylethylamide | Reagent/Conditions | Intermediate Product |
|---|---|---|
| N-(2-(benzo[d] quimicaorganica.orgwikipedia.orgdioxol-5-yl)ethyl)acetamide | POCl₃, Toluene, Reflux | 6,7-Methylenedioxy-1-methyl-3,4-dihydroisoquinoline |
| N-(2-(benzo[d] quimicaorganica.orgwikipedia.orgdioxol-5-yl)ethyl)benzamide | P₂O₅, POCl₃, Reflux | 6,7-Methylenedioxy-1-phenyl-3,4-dihydroisoquinoline |
| N-(2-(benzo[d] quimicaorganica.orgwikipedia.orgdioxol-5-yl)ethyl)formamide | POCl₃, Acetonitrile, 0°C to RT | 6,7-Methylenedioxy-3,4-dihydroisoquinoline |
The Pictet-Spengler reaction, discovered in 1911, is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgaalto.fi This reaction is considered a special case of the Mannich reaction. wikipedia.org The synthesis of the quimicaorganica.orgwikipedia.orgdioxolo[4,5-g]isoquinoline scaffold via this route typically begins with 2-(benzo[d] quimicaorganica.orgwikipedia.orgdioxol-5-yl)ethanamine (homopiperonylamine).
The reaction proceeds via the initial formation of a Schiff base (imine) between the amine and the carbonyl compound. Under acidic conditions, this imine is protonated to form an electrophilic iminium ion, which then undergoes an intramolecular electrophilic attack on the activated benzene ring to yield the cyclized product. wikipedia.orguchile.cl The regioselectivity of the cyclization is directed by the electron-donating methylenedioxy group, favoring attack at the position para to the ethylamine (B1201723) substituent.
This method is highly versatile, as the substituent at the 1-position of the resulting tetrahydroisoquinoline is determined by the choice of the starting aldehyde or ketone. The reaction has been a cornerstone in the synthesis of numerous isoquinoline alkaloids. aalto.fi
Table 2: Pictet-Spengler Synthesis of Tetrahydro quimicaorganica.orgwikipedia.orgdioxolo[4,5-g]isoquinolines
| β-Arylethylamine | Aldehyde/Ketone | Acid Catalyst | Product |
|---|---|---|---|
| Homopiperonylamine | Formaldehyde | HCl | 1,2,3,4-Tetrahydro quimicaorganica.orgwikipedia.orgdioxolo[4,5-g]isoquinoline |
| Homopiperonylamine | Acetaldehyde | H₂SO₄ | 1-Methyl-1,2,3,4-tetrahydro quimicaorganica.orgwikipedia.orgdioxolo[4,5-g]isoquinoline (Hydrocotarnine) |
| Homopiperonylamine | Acetone | Trifluoroacetic Acid | 1,1-Dimethyl-1,2,3,4-tetrahydro quimicaorganica.orgwikipedia.orgdioxolo[4,5-g]isoquinoline |
Modern and Efficient Synthetic Strategies
While classical methods are reliable, modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. These principles have driven the development of new strategies for constructing complex molecules like quimicaorganica.orgwikipedia.orgdioxolo[4,5-g]isoquinoline.
Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates most or all of the atoms of the starting materials. nih.gov These reactions are highly efficient and allow for the rapid generation of molecular complexity and diversity from simple precursors. nih.govbeilstein-journals.org
Several MCRs have been adapted for the synthesis of isoquinoline and related heterocyclic systems. For the quimicaorganica.orgwikipedia.orgdioxolo[4,5-g]isoquinoline scaffold, an MCR might involve a derivative of piperonal (B3395001) (benzo[d] quimicaorganica.orgwikipedia.orgdioxole-5-carbaldehyde) as a key building block. For instance, a Povarov-type reaction, which is a diastereoselective multicomponent reaction, could be employed using an aniline (B41778), an alkene, and an aldehyde like 2-formylbenzoic acid to construct complex quinoline-like structures. rsc.org By analogy, MCRs involving a methylenedioxy-substituted aniline or aldehyde can provide a direct route to the target scaffold.
The use of ultrasound irradiation to promote chemical reactions has emerged as a valuable tool in green chemistry. researchgate.net Sonication enhances reaction rates and often improves yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.govmdpi.com This technique can significantly shorten reaction times compared to conventional thermal heating. researchgate.net
Ultrasound has been successfully applied to the synthesis of various isoquinoline derivatives, often in environmentally benign solvents like water or ethanol (B145695). nih.govmdpi.com For example, a catalyst-free multicomponent reaction for the synthesis of pyrido[2,1-a]isoquinoline derivatives has been reported in water under ultrasonic irradiation at room temperature. nih.gov This approach offers advantages such as high yields, easy product separation, and clean reaction profiles. Applying sonication to the Pictet-Spengler or Bischler-Napieralski reactions for the synthesis of quimicaorganica.orgwikipedia.orgdioxolo[4,5-g]isoquinoline derivatives can lead to similar improvements in efficiency and sustainability.
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of quimicaorganica.orgwikipedia.orgdioxolo[4,5-g]isoquinoline synthesis, this involves several strategies beyond just ultrasound.
One approach is the use of environmentally benign solvents. For example, room-temperature ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) have been used as recyclable solvents for the Bischler-Napieralski reaction, leading to excellent yields and high product purity without the need for chromatographic separation. organic-chemistry.org
Another green strategy is the development of catalyst-free reactions or the use of reusable catalysts. Many MCRs can be performed under catalyst-free conditions in green solvents like ethanol. nih.gov When catalysts are necessary, employing reusable Brønsted or Lewis acids, or organocatalysts, aligns with green chemistry principles. These approaches avoid the use of toxic, heavy, or expensive transition metals, which can be difficult to remove from the final products. researchgate.net
Table 3: Green Chemistry Approaches in Isoquinoline Synthesis
| Synthetic Method | Green Modification | Key Advantages |
|---|---|---|
| Bischler-Napieralski | Use of ionic liquid ([bmim]PF₆) as solvent organic-chemistry.org | Avoids toxic, high-boiling solvents; recyclable solvent; high purity. organic-chemistry.org |
| Multicomponent Reaction | Catalyst-free reaction in ethanol nih.gov | Mild conditions; no toxic catalyst; readily available green solvent. nih.gov |
| General Synthesis | Ultrasound irradiation in water nih.gov | Short reaction times; high yields; avoidance of organic solvents. nih.gov |
| Pictet-Spengler | Phosphate buffer catalysis uchile.cl | Mimics biological conditions; avoids strong, corrosive acids. uchile.cl |
Catalytic Methodologies forrsc.orgnih.govDioxolo[4,5-g]isoquinoline Construction (e.g., Rhodium(III)-catalyzed reactions)
Modern synthetic strategies increasingly rely on transition-metal catalysis to construct complex heterocyclic systems efficiently. Rhodium(III)-catalyzed reactions, in particular, have emerged as powerful tools for isoquinoline synthesis through C-H activation and annulation pathways. These methods offer high atom economy and functional group tolerance.
One general and efficient approach involves the Rh(III)-catalyzed reaction of benzimidates with allyl carbonates. rsc.org This process proceeds via a C-H activation/cyclization cascade, with the liberation of hydrogen gas, to furnish isoquinoline derivatives. rsc.org While the direct synthesis of rsc.orgnih.govdioxolo[4,5-g]isoquinoline using this specific method is not explicitly detailed in the cited literature, the versatility of the reaction suggests its applicability. By employing a benzimidate precursor derived from a 3,4-methylenedioxyaniline, this catalytic system could provide a direct route to the target scaffold.
Another prominent Rh(III)-catalyzed method is the annulation of aryl ketone O-acyloximes with internal alkynes. nih.gov This redox-neutral sequence involves an ortho-rhodation followed by C-N bond formation, where the N-O bond of the oxime acts as an internal oxidant. nih.govorganic-chemistry.org To apply this to the rsc.orgnih.govdioxolo[4,5-g]isoquinoline system, one would start with an O-acyloxime of a ketone bearing the 3,4-methylenedioxyphenyl group. The subsequent cyclization with an alkyne would construct the desired isoquinoline core.
Similarly, the cross-coupling and cyclization of benzhydroxamic acids with alkynes, catalyzed by Rh(III) complexes, provides a route to isoquinolones, which are oxidized derivatives of isoquinolines. nih.gov This external-oxidant-free process also relies on C-H bond activation and utilizes the N-O bond of the hydroxamic acid to facilitate C-N bond formation and catalyst turnover. nih.gov The use of a 3,4-methylenedioxybenzhydroxamic acid as the starting material would be the logical entry point to the corresponding rsc.orgnih.govdioxolo[4,5-g]isoquinolone derivatives.
Table 1: General Rh(III)-Catalyzed Reactions for Isoquinoline Synthesis
| Starting Material 1 | Starting Material 2 | Catalyst System | Product Type | Potential for rsc.orgnih.govDioxolo[4,5-g]isoquinoline | Reference |
|---|---|---|---|---|---|
| Benzimidates | Allyl Carbonates | Rh(III) Complex | Isoquinolines | High, with methylenedioxy-substituted benzimidate | rsc.org |
| Aryl Ketone O-acyloximes | Internal Alkynes | [Cp*RhCl₂]₂/NaOAc | Isoquinolines | High, with methylenedioxy-substituted aryl ketone | nih.gov |
| Benzhydroxamic Acids | Alkynes | Rh(III) Complex | Isoquinolones | High, with methylenedioxy-substituted benzhydroxamic acid | nih.gov |
Synthesis from Specific Precursors and Natural Product Building Blocks (e.g., Apiol)
The use of readily available natural products as starting materials provides a sustainable and efficient pathway to complex molecules. Apiol (1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene), a compound found in parsley and dill essential oils, serves as a valuable precursor for the synthesis of rsc.orgnih.govdioxolo[4,5-g]isoquinoline derivatives.
A key transformation involves the reaction of apiol with various nitriles in the presence of an acid promoter, such as sulfuric acid, to yield 5-substituted-4,9-dimethoxy-7-methyl-7,8-dihydro rsc.orgnih.govdioxolo[4,5-g]isoquinolines. researchgate.net This reaction proceeds effectively, affording the target dihydroisoquinolines in good yields. For instance, the reaction of apiol with benzonitrile (B105546) produces the corresponding 5-phenyl derivative in a 31% isolated yield. researchgate.net The process has been shown to be compatible with a range of nitriles, allowing for the introduction of diverse substituents at the 5-position of the isoquinoline ring. researchgate.net
Table 2: Synthesis of 7,8-Dihydro rsc.orgnih.govdioxolo[4,5-g]isoquinoline Derivatives from Apiol
| Nitrile Component | Product | Yield | Reference |
|---|---|---|---|
| Benzonitrile | 5-Phenyl-4,9-dimethoxy-7-methyl-7,8-dihydro rsc.orgnih.govdioxolo[4,5-g]isoquinoline | 31% | researchgate.net |
| 4-Bromobenzonitrile | 5-(4-Bromophenyl)-4,9-dimethoxy-7-methyl-7,8-dihydro rsc.orgnih.govdioxolo[4,5-g]isoquinoline | 41% | researchgate.net |
| Methyl thiocyanate | 5-(Methylthio)-4,9-dimethoxy-7-methyl-7,8-dihydro rsc.orgnih.govdioxolo[4,5-g]isoquinoline | 25% | researchgate.net |
Stereoselective Synthesis of Chiralrsc.orgnih.govDioxolo[4,5-g]isoquinoline Derivatives
The development of stereoselective methods to produce chiral isoquinoline alkaloids is crucial, as the biological activity of these compounds is often dependent on their specific stereochemistry. nih.gov The introduction of chirality, particularly at the C1 position of the isoquinoline core, is a primary focus. nih.govrsc.org General strategies for the enantioselective synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs) can be adapted to the rsc.orgnih.govdioxolo[4,5-g]isoquinoline system.
A common approach is the enantioselective reduction of a prochiral 1-substituted-3,4-dihydroisoquinoline intermediate. nih.govrsc.org These precursors can be synthesized via methods like the Bischler-Napieralski reaction. The subsequent asymmetric reduction of the C=N bond can be achieved through several catalytic methods:
Hydrogenation with a chiral catalyst: This is a widely used method for the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines. nih.gov
Reduction with chiral hydride reducing agents. nih.gov
Reduction using a chiral auxiliary attached to the imine nitrogen, followed by reaction with an achiral metal hydride. nih.gov
Enzymatic catalysis. nih.gov
While these are general strategies for the isoquinoline class, their application to 3,4-dihydro rsc.orgnih.govdioxolo[4,5-g]isoquinoline precursors would provide a direct route to chiral THIQ derivatives containing the methylenedioxy moiety.
Another approach involves the regio- and stereoselective 1,3-dipolar cycloaddition of nitrones to isoquinoline-1,3-dione derivatives to create complex spiro-heterocyclic systems. researchgate.net For example, the reaction of (E)-4-arylidene-N-methyl-isoquinoline-1,3-diones with C-aryl-N-phenylnitrones yields spiro-isoxazolidines with a high degree of regio- and stereocontrol. researchgate.net Applying this chemistry to a substrate bearing the rsc.orgnih.govdioxolo[4,5-g] backbone would allow for the synthesis of novel, chiral spiro-derivatives.
Table 3: General Methods for Stereoselective Isoquinoline Synthesis
| Method | Precursor Type | Key Reagent/Catalyst | Product Type | Applicability to rsc.orgnih.govDioxolo[4,5-g]isoquinoline | Reference |
|---|---|---|---|---|---|
| Asymmetric Reduction | 1-Substituted-3,4-dihydroisoquinoline | Chiral Catalyst/Reagent | Chiral 1-Substituted-tetrahydroisoquinoline | High, via reduction of corresponding dihydro rsc.orgnih.govdioxolo[4,5-g]isoquinoline | nih.govrsc.org |
| 1,3-Dipolar Cycloaddition | Isoquinoline-1,3-dione | Nitrone | Spiro-isoxazolidine-isoquinolinedione | High, using a rsc.orgnih.govdioxolo[4,5-g]isoquinoline-1,3-dione precursor | researchgate.net |
Chemical Reactivity and Transformations Of 1 2 Dioxolo 4,5 G Isoquinoline
Electrophilic Aromatic Substitution on the Dioxolo Ring and Isoquinoline (B145761) Moiety
The ub.eduslideshare.netdioxolo[4,5-g]isoquinoline ring system is susceptible to electrophilic aromatic substitution. The benzene-like portion of the isoquinoline moiety is more electron-rich than the pyridine-like ring, directing electrophiles to the carbocyclic ring. quimicaorganica.org Specifically, substitution occurs preferentially at positions 5 and 8. quimicaorganica.orgimperial.ac.uk This regioselectivity is attributed to the greater stability of the cationic intermediate (Wheland intermediate) formed during the reaction. quimicaorganica.org
The electron-donating nature of the methylenedioxy group further activates the dioxolo-substituted ring towards electrophilic attack. The red-colored regions in Molecular Electrostatic Potential (MESP) maps indicate a high density of electrons, highlighting these areas as favorable for electrophilic attack. nih.gov
Table 1: Examples of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents and Conditions | Major Product(s) | Reference |
|---|---|---|---|
| Nitration | c.HNO₃, c.H₂SO₄, 25°C | 5-Nitro- ub.eduslideshare.netdioxolo[4,5-g]isoquinoline and 8-Nitro- ub.eduslideshare.netdioxolo[4,5-g]isoquinoline | imperial.ac.uk |
N-Alkylation and Quaternization Reactions of the Isoquinoline Nitrogen
The nitrogen atom in the isoquinoline ring of ub.eduslideshare.netdioxolo[4,5-g]isoquinoline possesses a lone pair of electrons, rendering it nucleophilic and basic. wikipedia.org This allows for N-alkylation and quaternization reactions upon treatment with alkyl halides or other alkylating agents. These reactions result in the formation of isoquinolinium salts. For instance, N-methylation of a tetrahydroisoquinoline derivative has been shown to abolish its original stimulus actions, indicating a significant change in its biological properties. nih.gov
Table 2: N-Alkylation and Quaternization Reactions
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| ub.eduslideshare.netDioxolo[4,5-g]isoquinoline | Methyl Iodide (CH₃I) | N-Methyl- ub.eduslideshare.netdioxolo[4,5-g]isoquinolinium iodide | nih.gov |
Oxidation and Reduction Pathways of theub.eduslideshare.netDioxolo[4,5-g]isoquinoline Core
The ub.eduslideshare.netdioxolo[4,5-g]isoquinoline core can undergo both oxidation and reduction reactions, affecting either the heterocyclic ring or the substituents.
Oxidation: Oxidation of the isoquinoline ring can lead to the formation of phthalic acid and pyridine-3,4-dicarboxylic acid (cinchomeronic acid), indicating the cleavage of the benzene (B151609) and pyridine (B92270) rings, respectively. slideshare.netthieme-connect.de The specific products formed can depend on the oxidizing agent and reaction conditions. For example, some isoquinoline-1,3,4-trione derivatives have been shown to generate reactive oxygen species (ROS) in the presence of reducing agents like dithiothreitol (B142953) (DTT). researchgate.net
Reduction: Reduction of the isoquinoline moiety can yield 1,2-dihydroisoquinoline (B1215523) or 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. slideshare.net The choice of reducing agent determines the extent of reduction. For instance, diethylaluminum hydride can produce the 1,2-dihydro derivative, while sodium in ethanol (B145695) leads to the fully saturated 1,2,3,4-tetrahydroisoquinoline. slideshare.net The tetrahydro derivative of ub.eduslideshare.netdioxolo[4,5-g]isoquinoline, often abbreviated as TDIQ, is a conformationally restricted phenylalkylamine with notable pharmacological effects. nih.govnih.gov
Table 3: Oxidation and Reduction Reactions
| Reaction Type | Reagent | Product(s) | Reference |
|---|---|---|---|
| Oxidation | Potassium permanganate | Phthalic acid and Cinchomeronic acid | slideshare.netthieme-connect.de |
| Reduction | Diethylaluminum hydride | 1,2-Dihydro- ub.eduslideshare.netdioxolo[4,5-g]isoquinoline | slideshare.net |
| Reduction | Sodium in ethanol | 1,2,3,4-Tetrahydro- ub.eduslideshare.netdioxolo[4,5-g]isoquinoline (TDIQ) | slideshare.net |
Functional Group Interconversions onub.eduslideshare.netDioxolo[4,5-g]isoquinoline Derivatives
Derivatives of ub.eduslideshare.netdioxolo[4,5-g]isoquinoline can undergo various functional group interconversions. These transformations are crucial for the synthesis of a wide range of analogues with diverse properties. Common interconversions include the conversion of alcohols to leaving groups like sulfonates or halides, which can then be displaced by nucleophiles. ub.eduvanderbilt.eduimperial.ac.uk For example, a hydroxyl group can be converted to a mesylate or tosylate, which are excellent leaving groups for subsequent nucleophilic substitution reactions. ub.edu
Another important transformation is the conversion of hydroxyl groups to halides using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu These halides can then participate in further reactions, such as the Finkelstein reaction, to introduce other halogens. vanderbilt.edu
Table 4: Common Functional Group Interconversions
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |
|---|---|---|---|
| Alcohol (-OH) | Mesyl chloride (MsCl), pyridine | Mesylate (-OMs) | ub.edu |
| Alcohol (-OH) | Tosyl chloride (TsCl), pyridine | Tosylate (-OTs) | ub.edu |
| Alcohol (-OH) | Thionyl chloride (SOCl₂) | Chloride (-Cl) | vanderbilt.edu |
| Alcohol (-OH) | Phosphorus tribromide (PBr₃) | Bromide (-Br) | vanderbilt.edu |
| Chloride (-Cl) | Sodium iodide (NaI), acetone | Iodide (-I) | vanderbilt.edu |
Design and Synthesis Of 1 2 Dioxolo 4,5 G Isoquinoline Derivatives and Analogs
Structural Modifications and Substituent Effects on the Isoquinoline (B145761) Ring System
The biological activity of kegg.jpnih.govdioxolo[4,5-g]isoquinoline derivatives can be significantly modulated by introducing various substituents onto the isoquinoline ring system. Research has focused on understanding how these modifications influence the pharmacological properties of the resulting compounds.
One area of investigation has been the substitution at the 3- and 4-positions of the kegg.jpnih.govdioxolo[4,5-g]isoquinoline core. For instance, a series of 3- and 4-aryl substituted derivatives were synthesized and evaluated for their antiproliferative activity against neuroendocrine prostate cancer (NEPC) cells. kegg.jp The synthesis of these compounds often involves multi-step sequences, starting from a suitable precursor such as (1-1), which can undergo bromination followed by a Suzuki coupling reaction to introduce the aryl moiety. kegg.jp
The nature and position of substituents on the aryl ring at the 4-position have been shown to be critical for activity. For example, in a study of 4-aryl substituted kegg.jpnih.govdioxolo[4,5-g]isoquinolines, the presence of a hydroxyl group at the para-position of the aryl ring was found to be crucial for potent antiproliferative activity. kegg.jp Removal of this hydroxyl group led to a significant decrease in activity. kegg.jp Furthermore, replacement of a methoxy (B1213986) group with other substituents such as tert-butyl, trifluoromethoxy, chloro, or hydroxymethyl also resulted in reduced activity. kegg.jp
The quaternization of the isoquinoline nitrogen to form a positively charged species has also been investigated. The introduction of a positive charge on the nitrogen atom of certain 4-aryl substituted derivatives was found to impact their biological activity. kegg.jp
These findings highlight the importance of systematic structural modifications to elucidate the key determinants of biological activity in the kegg.jpnih.govdioxolo[4,5-g]isoquinoline series.
Exploration of Spiro-Dioxolo-Isoquinoline Hybrid Structures
While direct literature on the synthesis of spiro hybrids specifically incorporating the kegg.jpnih.govdioxolo[4,5-g]isoquinoline framework is limited, the synthesis of spiro-isoquinoline derivatives from related precursors provides a blueprint for potential synthetic routes. The formation of a spirocyclic system at the isoquinoline core introduces a three-dimensional architecture that can lead to novel pharmacological profiles.
A general strategy for the synthesis of spiro-isoquinolines involves the Pictet-Spengler reaction or Bischler-Napieralski cyclization of appropriately substituted phenylethylamines. For the synthesis of a spiro- kegg.jpnih.govdioxolo[4,5-g]isoquinoline, a potential starting material would be a derivative of 3,4-methylenedioxyphenylethylamine.
One plausible synthetic approach could involve the reaction of a 1-substituted- kegg.jpnih.govdioxolo[4,5-g]isoquinoline with a suitable bis-electrophile. For instance, the reaction of a 1-methyl-6,7-methylenedioxy-3,4-dihydroisoquinoline with an activated cyclic ketone or a derivative could potentially lead to a spirocyclic structure at the C-1 position of the isoquinoline ring.
Another approach could be adapted from the synthesis of spiro-isoquinolino piperidine (B6355638) derivatives. mdpi.com This would involve the preparation of a suitable N-phenylethyl-substituted piperidinone, where the phenylethyl moiety contains the 3,4-methylenedioxy group. Intramolecular cyclization of this precursor, for example, through a Friedel-Crafts type reaction, could then yield the desired spiro- kegg.jpnih.govdioxolo[4,5-g]isoquinoline-piperidine hybrid. The synthesis of a key intermediate, 3-benzyl-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4']-piperidine, has been reported, which could serve as a model for the synthesis of analogous structures with the dioxolo moiety. mdpi.com
The exploration of such spirocyclic systems is a promising avenue for the development of novel compounds with unique conformational constraints and potentially enhanced biological activities.
Synthesis of Polycyclic Systems Incorporating thekegg.jpnih.govDioxolo[4,5-g]isoquinoline Framework
The kegg.jpnih.govdioxolo[4,5-g]isoquinoline scaffold is a key component of several polycyclic isoquinoline alkaloids, most notably the protoberberine and protopine (B1679745) alkaloids. The synthesis of these complex polycyclic systems often utilizes precursors that already contain the kegg.jpnih.govdioxolo[4,5-g]isoquinoline core or can be readily converted to it.
The biosynthesis of berberine (B55584), a well-known protoberberine alkaloid, proceeds from (S)-reticuline, which is derived from tyrosine. asianpubs.org The formation of the characteristic "berberine bridge" involves the oxidative cyclization of the N-methyl group of the tetrahydroprotoberberine precursor, which already contains the essential structural elements of the kegg.jpnih.govdioxolo[4,5-g]isoquinoline system. mdpi.com
In the laboratory, synthetic strategies towards polycyclic systems often mimic these biosynthetic pathways. For example, the Bischler-Napieralski reaction of an appropriately substituted N-acyl-phenylethylamine can be used to construct the dihydroisoquinoline core, which can then be further elaborated into more complex polycyclic structures. Starting with a derivative of 3,4-methylenedioxyphenylethylamine, one can synthesize a 6,7-methylenedioxy-3,4-dihydroisoquinoline. thieme-connect.de This intermediate can then undergo further reactions, such as annulation with other rings, to form polycyclic systems.
For instance, the reaction of a 1-methyl-6,7-methylenedioxy-3,4-dihydroisoquinoline with an appropriate electrophilic reagent can lead to the formation of a new ring fused to the isoquinoline nucleus. The synthesis of indoloisoquinoline derivatives through the condensation of an isoquinoline precursor with an indole (B1671886) moiety is a known strategy for constructing polycyclic systems. A similar approach could be envisioned starting from a kegg.jpnih.govdioxolo[4,5-g]isoquinoline derivative.
The development of novel synthetic methodologies, such as visible-light-induced radical cascade cyclization reactions, has also opened up new avenues for the synthesis of complex polycyclic isoquinoline derivatives, including indolo[2,1-a]isoquinolines. The application of such methods to substrates bearing the kegg.jpnih.govdioxolo[4,5-g] moiety could provide efficient access to novel polycyclic systems.
Structure-Activity Relationship (SAR) Studies forkegg.jpnih.govDioxolo[4,5-g]isoquinoline Derivatives
Structure-activity relationship (SAR) studies are crucial for the optimization of lead compounds and the design of new derivatives with improved potency and selectivity. For kegg.jpnih.govdioxolo[4,5-g]isoquinoline derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities.
In the context of antiproliferative activity against neuroendocrine prostate cancer cells, SAR studies have highlighted several key features: kegg.jp
Substitution at the 4-position: The nature of the substituent at the 4-position of the isoquinoline ring is a major determinant of activity. An aryl group at this position is generally favorable.
Substituents on the 4-aryl ring: The substitution pattern on the 4-aryl ring is critical. A hydroxyl group at the para-position appears to be essential for high potency. The presence of a chlorine atom adjacent to the hydroxyl group has been explored to potentially reduce glucuronidation metabolism. kegg.jp
Substitution at the 6- and 7-positions: The presence of substituents at the 6- and 7-positions of the isoquinoline ring can positively influence activity.
Quaternization of the nitrogen: The charge on the isoquinoline nitrogen can modulate the biological activity of the compounds.
The following table summarizes the SAR findings for a series of 4-aryl- kegg.jpnih.govdioxolo[4,5-g]isoquinoline derivatives against the LASCPC-01 neuroendocrine prostate cancer cell line. kegg.jp
| Compound | 4-Aryl Substituent | Modifications at 6- and 7-positions | Proliferation Inhibition (IC₅₀ in µM) |
| 1 | 3-hydroxy-4-methoxyphenyl | 6,7-methylenedioxy | Potent |
| 10 | 3-hydroxy-4-tert-butylphenyl | 6,7-methylenedioxy | Reduced activity |
| 11 | 3-hydroxy-4-(trifluoromethoxy)phenyl | 6,7-methylenedioxy | Reduced activity |
| 12 | 3-hydroxy-4-chlorophenyl | 6,7-methylenedioxy | Reduced activity |
| 13 | 3-hydroxy-4-(hydroxymethyl)phenyl | 6,7-methylenedioxy | Reduced activity |
| 14 | 4-methoxyphenyl | 6,7-methylenedioxy | Significantly decreased activity |
| 20 | 3-hydroxy-4-chlorophenyl | 6,7-methylenedioxy | Active |
| 22 | 3-hydroxy-4-chlorophenyl | Unsubstituted | Decreased activity |
These SAR studies provide a rational basis for the further design and optimization of kegg.jpnih.govdioxolo[4,5-g]isoquinoline derivatives as potential therapeutic agents.
Advanced Spectroscopic and Structural Elucidation Of 1 2 Dioxolo 4,5 G Isoquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, a detailed assignment of each proton and carbon atom in the nih.govnih.govDioxolo[4,5-g]isoquinoline scaffold can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For the parent nih.govnih.govDioxolo[4,5-g]isoquinoline, the aromatic protons on the isoquinoline (B145761) and dioxolo rings exhibit characteristic chemical shifts. The protons on the isoquinoline ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic system and the nitrogen atom. uncw.educhemicalbook.com The two protons of the methylenedioxy group (-O-CH₂-O-) are chemically equivalent and typically appear as a distinct singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atoms of the nih.govnih.govDioxolo[4,5-g]isoquinoline skeleton, including the quaternary carbons, can be identified by their chemical shifts. researchgate.netoregonstate.educhemicalbook.com The carbon of the methylenedioxy group has a characteristic resonance, while the carbons of the isoquinoline moiety are found in the aromatic region of the spectrum. oregonstate.edu
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized.
COSY: This experiment establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the aromatic rings. researchgate.net
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on the chemical shift of its attached proton. scielo.br
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for nih.govnih.govDioxolo[4,5-g]isoquinoline
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 | ~8.5-9.2 | C-1: ~140-150 |
| H-3 | ~7.5-8.0 | C-3: ~120-130 |
| H-4 | ~7.5-8.0 | C-4: ~125-135 |
| H-5 | ~7.0-7.5 | C-4a: ~125-135 |
| H-8 | ~7.0-7.5 | C-5: ~100-110 |
| O-CH₂-O | ~6.0-6.5 | C-8: ~100-110 |
| C-8a: ~145-155 | ||
| C-9a: ~145-155 | ||
| O-CH₂-O: ~100-105 |
Note: The predicted chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.gov For nih.govnih.govDioxolo[4,5-g]isoquinoline (C₁₀H₇NO₂), HRMS provides an accurate mass measurement consistent with its elemental composition. nih.gov
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments provide valuable insights into the structural features of the molecule through fragmentation analysis. nih.govresearchgate.netresearchgate.net By inducing fragmentation of the protonated molecule [M+H]⁺, characteristic neutral losses and fragment ions are observed. For isoquinoline alkaloids, common fragmentation pathways include the loss of small molecules such as CO, CH₂O, or CH₃OH, depending on the substituents present. researchgate.netresearchgate.net The fragmentation pattern of nih.govnih.govDioxolo[4,5-g]isoquinoline would be expected to show losses related to the methylenedioxy group and cleavages within the isoquinoline ring system, providing further corroboration of the proposed structure. nih.govresearchgate.netresearchgate.net
Interactive Data Table: High-Resolution Mass Spectrometry Data for nih.govnih.govDioxolo[4,5-g]isoquinoline
| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |
| [C₁₀H₇NO₂ + H]⁺ | 174.0555 | Typically within 5 ppm | Protonated molecule |
| [C₉H₅NO + H]⁺ | 144.0449 | Varies | Loss of CH₂O from the dioxolo ring |
| [C₉H₇N + H]⁺ | 130.0657 | Varies | Loss of CO₂ from the dioxolo ring |
| [C₈H₆N]⁺ | 116.0497 | Varies | Cleavage of the isoquinoline ring |
Note: The observed m/z values and the relative abundances of fragment ions can vary depending on the ionization method and collision energy used in the MS/MS experiment.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of nih.govnih.govDioxolo[4,5-g]isoquinoline displays characteristic absorption bands that correspond to the vibrational modes of its specific bonds.
Key expected IR absorptions include:
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.
C=N stretching: The stretching vibration of the carbon-nitrogen double bond in the isoquinoline ring usually appears in the 1620-1680 cm⁻¹ region.
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ range are characteristic of the aromatic rings.
C-O-C stretching: The asymmetric and symmetric stretching vibrations of the C-O bonds in the methylenedioxy group are expected to produce strong absorptions in the 1000-1300 cm⁻¹ region. libretexts.org The C-O stretching of ethers typically appears around 1117 cm⁻¹. libretexts.org
=C-H out-of-plane bending: These vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
The presence and specific positions of these absorption bands provide strong evidence for the presence of the isoquinoline core and the methylenedioxy functional group. mdpi.com
Interactive Data Table: Characteristic IR Absorption Frequencies for nih.govnih.govDioxolo[4,5-g]isoquinoline
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=N (in isoquinoline) | Stretching | 1620 - 1680 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O-C (dioxolo) | Asymmetric & Symmetric Stretching | 1000 - 1300 |
| =C-H (aromatic) | Out-of-plane Bending | 650 - 900 |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net A single-crystal X-ray diffraction analysis of a suitable crystal of nih.govnih.govDioxolo[4,5-g]isoquinoline or a derivative would yield a wealth of structural data, including:
Unit cell dimensions: The parameters of the crystal lattice.
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the connectivity and geometry of the molecule.
Torsional angles: Information about the conformation of the molecule and the planarity of the ring systems.
Intermolecular interactions: Details on how the molecules pack in the crystal lattice, including any hydrogen bonding or π-π stacking interactions. researchgate.net
This technique would provide indisputable confirmation of the planar, fused-ring structure of nih.govnih.govDioxolo[4,5-g]isoquinoline and offer valuable insights into its solid-state packing and intermolecular forces.
Computational and Theoretical Investigations Of 1 2 Dioxolo 4,5 G Isoquinoline
Density Functional Theory (DFT) Calculations onnih.govnih.govDioxolo[4,5-g]isoquinoline and its Derivatives
Density Functional Theory (DFT) has emerged as a crucial tool for investigating the geometric and electronic structures of molecular systems. nih.gov By solving the Kohn-Sham equations, DFT provides a balance between computational cost and accuracy, making it suitable for studying complex molecules like nih.govnih.govDioxolo[4,5-g]isoquinoline and its derivatives. nih.gov
DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to optimize molecular geometries, establishing ground-state energies and thermodynamic features. dntb.gov.ua These theoretical calculations on isoquinoline (B145761) derivatives have been shown to be in good agreement with experimental data, including X-ray crystallography results. dntb.gov.ua For instance, studies on isoquinoline-based chromophores have utilized DFT to design and evaluate their properties. nih.gov The rigid and planar structure of the isoquinoline core, which contributes to thermal and photochemical stability, makes it an attractive component in materials science. nih.gov
Theoretical studies on related heterocyclic systems, such as quinoline (B57606) derivatives, have also employed DFT to determine properties like the electrophilicity index, electronegativity, chemical potential, and chemical hardness and softness. rsc.org Such calculations provide a foundational understanding of the molecule's intrinsic properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The interaction between these two orbitals is central to predicting how a molecule will react. wikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity, greater polarizability, and potential for biological activity. mdpi.com For example, in studies of tetrahydroisoquinoline derivatives, small HOMO-LUMO gaps of 3.86 eV and 3.83 eV were indicative of their soft nature and high reactivity. mdpi.com
FMO analysis of isoquinoline derivatives has been used to understand intramolecular charge transfer (ICT) processes. nih.gov The energy levels of the HOMO and LUMO can be tuned by introducing electron-donating or electron-withdrawing groups, which in turn affects the electronic and optical properties of the molecule. nih.govnih.gov
Table 1: Frontier Molecular Orbital Data for Representative Tetrahydroisoquinoline Derivatives. mdpi.com
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| IVa | -5.64 | -1.78 | 3.86 |
| IVb | -5.63 | -1.80 | 3.83 |
Data obtained from DFT calculations on related tetrahydroisoquinoline structures.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netnih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface. nih.gov
Different colors on the MEP map signify different potential values. Typically, red indicates regions of most negative potential, which are prone to electrophilic attack, while blue represents areas of most positive potential, susceptible to nucleophilic attack. researchgate.net Green and yellow areas correspond to regions of near-zero or intermediate potential. researchgate.net
MEP analysis can identify the most likely sites for intermolecular interactions, including hydrogen bonding. nih.gov For instance, in related heterocyclic compounds, the hydrogen atoms of an amine group might show intense blue regions, indicating a high positive potential and a propensity for nucleophilic interaction. researchgate.net Conversely, electronegative atoms like oxygen in a carbonyl group would appear as red regions. researchgate.net This visual representation of charge distribution is crucial for understanding how nih.govnih.govDioxolo[4,5-g]isoquinoline might interact with biological targets.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of charge transfer and intramolecular interactions. nih.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which contributes to the stabilization of the molecule. nih.gov
NBO analysis can quantify the stabilization energies associated with these donor-acceptor interactions, offering insights into phenomena like hydrogen bonding, hyperconjugation, and resonance. nih.gov The greater the stabilization energy from these interactions, the more stable the molecular system. nih.gov This type of analysis has been applied to various isoquinoline derivatives to confirm their stability and understand the charge delocalization from donor to acceptor regions within the molecule. nih.gov
Molecular Docking and Virtual Screening Studies to Explore Interactions with Macromolecular Targets
Molecular docking and virtual screening are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a macromolecule, typically a protein. These methods are instrumental in drug discovery for identifying potential therapeutic agents.
While specific molecular docking studies solely on nih.govnih.govDioxolo[4,5-g]isoquinoline are not detailed in the provided context, the principles are widely applied to its derivatives. For example, the tetrahydro derivative, TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline), has been identified as having selective affinity for α2-adrenergic receptor subtypes through radioligand binding studies, a finding that could be further explored and rationalized through molecular docking. nih.govresearchgate.net
Docking studies on other isoquinoline-containing compounds have successfully predicted their interactions with biological targets. For instance, indolo[3,2-c]isoquinoline derivatives have been docked into the active site of the SARS-CoV-2 main protease, revealing key hydrogen bonding and hydrophobic interactions with specific amino acid residues. nih.gov Similarly, derivatives of 1,3,4-oxadiazole (B1194373) have been studied for their anti-inflammatory potential through docking with cyclooxygenase (COX) enzymes. nih.gov These examples highlight the utility of molecular docking in elucidating the potential mechanisms of action for compounds structurally related to nih.govnih.govDioxolo[4,5-g]isoquinoline.
nih.govnih.govDioxolo[4,5-g]isoquinoline as a Key Intermediate in Complex Molecule Synthesis
The structural framework of nih.govnih.govDioxolo[4,5-g]isoquinoline is a recurring motif in numerous natural products and serves as a foundational starting point for constructing more elaborate molecular architectures. Its inherent chemical functionalities allow for strategic modifications and elaborations, making it a prized intermediate for synthetic chemists.
The nih.govnih.govdioxolo[4,5-g]isoquinoline core is fundamental to the structure of protoberberine and benzophenanthridine alkaloids, which are known for their wide range of pharmacological properties. nih.gov The synthesis of these complex natural products often relies on pathways that either start with or construct this essential isoquinoline moiety.
A key example is the synthesis of (±)-xylopinine, a protoberberine alkaloid. A novel synthetic route involves the benzoylation of 1-alkyl-3,4-dihydroisoquinolines followed by a photocyclisation step to yield the final protoberberine skeleton. rsc.org This highlights a strategy where a derivative of the isoquinoline core is elaborated to achieve the target alkaloid.
Furthermore, the total synthesis of various protoberberine alkaloids (PBs) and tetrahydroberberine (B1206132) alkaloids (THPBs) has been a significant focus of synthetic chemistry. rsc.org These syntheses often involve strategies that build upon the isoquinoline framework, demonstrating the role of nih.govnih.govDioxolo[4,5-g]isoquinoline derivatives as critical precursors. nih.govrsc.org
| Target Alkaloid Class | Key Synthetic Strategy | Precursor Type | Reference |
| Protoberberines | Photocyclisation of N-benzoyl-dihydroisoquinolines | 1-Alkyl-3,4-dihydroisoquinoline | rsc.org |
| Protoberberines/Tetrahydroberberines | Various ring-closure strategies | Isoquinoline derivatives | rsc.org |
| Berberine (B55584)/Palmatine (B190311) | Metabolic engineering in yeast | (S)-Reticuline | nih.gov |
The reactivity of the nih.govnih.govDioxolo[4,5-g]isoquinoline nucleus makes it a valuable starting material for generating novel and structurally diverse heterocyclic systems. youtube.comscripps.edu These new compounds are often explored for unique biological activities.
Research has demonstrated the development of polycondensed heterocyclic systems starting from dithiolo[3,4-c]quinoline-1-thiones, which are themselves derived from isoquinoline precursors. researchgate.net For instance, reactions with oxalyl chloride followed by 1,3-dipolar cycloaddition have led to the synthesis of complex structures like nih.govrsc.orgdithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione. researchgate.net
In another example, modifications of antitumor agents have been performed on the intercalating heterocycle of compounds like pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinoline, showcasing the utility of this core in creating new therapeutic candidates. nih.gov The synthesis of isoindolo[2,1-a]quinazolinones has also been achieved through domino ring-closure reactions starting from related building blocks. nih.gov
Applications Of 1 2 Dioxolo 4,5 G Isoquinoline in Chemical and Material Science Research
Biomimetic Pathways tonih.govnih.govDioxolo[4,5-g]isoquinoline-Derived Structures
Biomimetic synthesis, which mimics the biosynthetic pathways found in nature, offers an elegant and efficient approach to constructing complex natural products. The biosynthesis of isoquinoline (B145761) alkaloids in plants provides a rich template for such strategies. wiley-vch.de
The formation of protoberberine alkaloids like berberine (B55584) and palmatine (B190311) is a prime example. In plants, the key committed step is the conversion of (S)-reticuline to (S)-scoulerine, a reaction catalyzed by the berberine bridge enzyme (BBE). nih.gov This transformation forms the characteristic tetracyclic core of the protoberberines, which incorporates the nih.govnih.govdioxolo moiety. Researchers have successfully engineered this biomimetic pathway in microbial hosts like Saccharomyces cerevisiae. nih.gov By introducing a series of plant enzymes into the yeast, they achieved the de novo production of various protoberberine and benzophenanthridine alkaloids, demonstrating the power of harnessing natural biosynthetic machinery. nih.gov
This approach involves several key enzymatic steps that mirror the plant pathway:
Conversion of (S)-reticuline to the key intermediate (S)-scoulerine via the berberine bridge enzyme (BBE). nih.gov
Methylation steps catalyzed by specific O-methyltransferases (OMTs) like S9OMT and CoOMT. nih.gov
Oxidation by a tetrahydroprotoberberine oxidase to form the final aromatic alkaloid. nih.gov
This microbial platform not only validates the proposed biosynthetic pathway but also offers a scalable and controlled method for producing valuable plant-derived alkaloids. nih.gov
Research onnih.govnih.govDioxolo[4,5-g]isoquinoline in Organic Electronics and Sensor Development
While direct research on nih.govnih.govDioxolo[4,5-g]isoquinoline for organic electronics is still an emerging field, the broader class of isoquinoline and quinoxaline (B1680401) derivatives has shown significant promise in materials science. benthamscience.com These heterocyclic systems possess intriguing electronic and photophysical properties that make them suitable for various applications.
For example, indolo[2,3-b]quinoxaline (IQ) derivatives, which feature a related nitrogen-containing heterocyclic core, have been successfully used in several electronic applications. benthamscience.com These include serving as emitting layers in deep-red Organic Light-Emitting Diodes (OLEDs), functioning as electron-transporting layers, and being incorporated into organic transistors and chemical sensors. benthamscience.com The synthetic accessibility and tunable electronic nature of these scaffolds are key to their utility. Given these precedents, the nih.govnih.govDioxolo[4,5-g]isoquinoline framework represents a promising, though currently underexplored, candidate for the development of new functional organic materials.
Investigation ofnih.govnih.govDioxolo[4,5-g]isoquinoline Derivatives as Corrosion Inhibitors
The ability of organic molecules containing heteroatoms like nitrogen and oxygen to adsorb onto metal surfaces makes them effective corrosion inhibitors. Derivatives featuring the benzo[d] nih.govnih.govdioxole moiety, which is the core of nih.govnih.govDioxolo[4,5-g]isoquinoline, have been synthesized and evaluated for this purpose.
In one study, two isoxazolidine (B1194047) derivatives were tested as corrosion inhibitors for API 5L X60 steel in a 1 M HCl solution. nih.govresearchgate.net One of the compounds, 5-(benzo[d] nih.govnih.govdioxol-5-ylmethyl)-2-tetradecyl isoxazolidine (BDMTI), incorporates the key structural feature. The inhibitory effects were evaluated using gravimetric and electrochemical techniques. nih.govresearchgate.net
| Inhibitor | Steel Type | Corrosive Medium | Max Efficiency (at 25°C) | Technique |
| BDMTI | API 5L X60 | 1 M HCl | ~55% at 60 ppm | Gravimetric, EIS, PDP |
Use ofnih.govnih.govDioxolo[4,5-g]isoquinoline in Biochemical Probe Development and Enzyme Interaction Studies
The rigid and well-defined structure of the nih.govnih.govDioxolo[4,5-g]isoquinoline skeleton makes it an excellent scaffold for designing molecules that can interact with biological targets like enzymes and receptors with high specificity. nih.govnih.gov
A prominent derivative, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), has been investigated for its pharmacological effects. nih.gov Radioligand binding studies revealed that TDIQ displays selective affinity for α2-adrenergic receptor subtypes, suggesting it could serve as a structural template for developing new agents targeting this receptor family. nih.gov
Furthermore, derivatives of the broader isoquinoline class have been widely explored as enzyme inhibitors.
Protein Kinase Inhibitors: Dithiolo[3,4-c]quinoline-1-thiones derived from isoquinoline precursors were synthesized and screened for their inhibitory activity against a panel of kinases. nih.gov Certain compounds showed significant inhibition of Janus kinase 3 (JAK3) and anaplastic lymphoma kinase (NPM1-ALK), identifying them as promising structures for the development of anticancer drugs. nih.gov
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Inspired by active pyrido[2,1-a]isoquinolines, sulfur-containing bioisosteres, namely nih.govnih.govthiazino[3,4-a]isoquinolines, were synthesized and evaluated as DPP-IV inhibitors, a key target in the treatment of type 2 diabetes. nih.gov
α-Glucosidase Inhibitors: Protoberberine alkaloids, which are based on the nih.govnih.govDioxolo[4,5-g]isoquinoline framework, have been isolated and some tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Related quinoxaline-sulfonamide derivatives also showed potent activity against α-glucosidase and α-amylase. researchgate.net
These examples underscore the value of the nih.govnih.govDioxolo[4,5-g]isoquinoline core and its analogues as platforms for discovering and developing new biochemical probes and therapeutic enzyme inhibitors. nih.govnih.gov
Future Research Directions and Perspectives For 1 2 Dioxolo 4,5 G Isoquinoline
Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability
Current synthetic approaches to the ontosight.aimdpi.comDioxolo[4,5-g]isoquinoline core and its derivatives often rely on classical multi-step procedures, including condensation, cyclization, and substitution reactions. ontosight.ai For instance, the synthesis of protoberberine alkaloids like lambertine has utilized a ontosight.aimdpi.comdioxolo[4,5-g]isoquinoline intermediate, which is subjected to further reactions such as reductive amination and Friedel-Crafts cyclization. acs.org
While effective, these traditional methods can be lengthy and may not align with modern principles of green chemistry. The urgent need for innovative and environmentally sustainable bactericides and other bioactive agents underscores the necessity of improving these synthetic strategies. researchgate.net Future research should prioritize the development of novel synthetic routes characterized by:
Improved Atom Economy: Designing reactions, such as C-H activation/functionalization, that minimize waste by incorporating a greater proportion of reactant atoms into the final product.
Greater Sustainability: Utilizing greener solvents, renewable starting materials, and exploring biocatalytic or flow chemistry approaches to reduce the environmental impact of synthesis.
Exploration of Uncharted Reactivity Patterns and Rearrangements of theontosight.aimdpi.comDioxolo[4,5-g]isoquinoline Core
The known reactivity of the ontosight.aimdpi.comDioxolo[4,5-g]isoquinoline system is largely centered on established transformations used to build more complex alkaloids. acs.org A significant opportunity lies in exploring uncharted reactivity patterns to generate novel derivatives with unique substitution patterns and functionalities.
Future investigations could focus on:
Late-Stage Functionalization: Developing methods for the selective C-H functionalization of the aromatic and heterocyclic rings, allowing for the direct installation of various substituents onto the core structure without the need for pre-functionalized precursors.
Photocatalysis and Electrochemistry: Using light or electricity to drive unique transformations that are inaccessible through traditional thermal methods, potentially leading to novel cycloadditions, cross-couplings, or ring-opening reactions.
Novel Rearrangements: Investigating skeletal rearrangements of the isoquinoline (B145761) core under specific conditions to access entirely new heterocyclic frameworks that may possess unexpected biological or material properties.
Advanced Design ofontosight.aimdpi.comDioxolo[4,5-g]isoquinoline-Based Chemical Tools for Mechanistic Investigations
Derivatives of ontosight.aimdpi.comDioxolo[4,5-g]isoquinoline have demonstrated intriguing biological activities, including antitumor and antiviral effects. mdpi.combohrium.com For example, metal complexes of 5-pyridin-2-yl- ontosight.aimdpi.comdioxolo[4,5-g]isoquinoline have been shown to induce cancer cell apoptosis through mitochondrial pathways and to interact with DNA via intercalation. bohrium.combohrium.com Furthermore, a benzofuran-containing derivative was identified as a weak but significant inhibitor of Herpes Simplex Virus-1 (HSV-1), acting through a novel mode of action at the viral inactivation stage. mdpi.com
To move beyond these initial findings, the next generation of research must focus on creating sophisticated chemical tools to elucidate these mechanisms of action. This involves designing and synthesizing derivatives that are specifically engineered for mechanistic studies, such as:
Fluorescent Probes: Incorporating fluorophores to visualize the subcellular localization and track the movement of the compounds within cells.
Photo-affinity Labels: Attaching photoreactive groups that can form covalent bonds with biological targets upon UV irradiation, enabling target identification and validation.
Biotinylated or "Clickable" Analogs: Introducing tags that allow for the isolation and pulldown of binding partners (e.g., proteins, nucleic acids) for subsequent identification by proteomic or genomic techniques.
These advanced tools will be crucial for understanding the specific molecular interactions that underpin the observed biological effects and for identifying new therapeutic targets.
Integration ofontosight.aimdpi.comDioxolo[4,5-g]isoquinoline into Emerging Advanced Materials Science Applications
The ability of the ontosight.aimdpi.comDioxolo[4,5-g]isoquinoline scaffold to act as a ligand for metal ions opens a promising avenue for its use in materials science. Research has already demonstrated the synthesis of novel copper(II), zinc(II), and nickel(II) complexes with potent anticancer activity. bohrium.combohrium.com These coordination complexes represent an early step toward creating advanced materials based on this heterocyclic core.
Future research should aim to expand the scope of these applications by integrating the ontosight.aimdpi.comDioxolo[4,5-g]isoquinoline unit into more complex material architectures. Potential areas of exploration include:
Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using substituted derivatives as organic linkers to construct porous, crystalline materials for applications in gas storage, separation, or heterogeneous catalysis.
Luminescent Materials: Designing complexes with lanthanide or other emissive metals to create materials for sensing, bio-imaging, or organic light-emitting diodes (OLEDs).
Functional Polymers: Incorporating the scaffold into the backbone or as a pendant group in polymers to impart specific properties, such as conductivity, redox activity, or biological compatibility.
Table 1: Examples of Metal Complexes Based on ontosight.aimdpi.comDioxolo[4,5-g]isoquinoline Derivatives and Their Investigated Properties
| Complex | Ligand | Metal Ion(s) | Investigated Application/Property | Reference |
| [Cu₂(PYP)₂Cl₄] | 5-pyridin-2-yl- ontosight.aimdpi.comdioxolo[4,5-g]isoquinoline (PYP) | Copper(II) | Antitumor activity, DNA interaction, apoptosis induction | bohrium.com |
| Cu₄(PYP)₄(ClO₄)₂(H₂O)₂₂·2H₂O | 5-pyridin-2-yl- ontosight.aimdpi.comdioxolo[4,5-g]isoquinoline (PYP) | Copper(II) | Antitumor activity | bohrium.com |
| (PYP)₂Zn(H₂O)₂ | 5-pyridin-2-yl- ontosight.aimdpi.comdioxolo[4,5-g]isoquinoline (PYP) | Zinc(II) | Antitumor activity, high selectivity, apoptosis induction | bohrium.com |
Computational and Data-Driven Approaches for Predicting and Optimizingontosight.aimdpi.comDioxolo[4,5-g]isoquinoline Properties and Reactivity
Computational chemistry and data-driven methods are becoming indispensable tools in modern chemical research. For the ontosight.aimdpi.comDioxolo[4,5-g]isoquinoline scaffold, these approaches have already proven effective. Pharmacophore mapping and molecular docking studies have identified the 5,6,7,8-tetrahydro- ontosight.aimdpi.comdioxolo[4,5-g]isoquinoline core as a promising scaffold for developing novel acetylcholinesterase (AChE) inhibitors. dergipark.org.tr In another example, large-scale virtual screening of natural compounds identified a derivative as a potential anti-herpes virus agent, a finding that was later confirmed experimentally. mdpi.com
The future of research on this compound class will be heavily influenced by the integration of more advanced computational and data-driven strategies. Key future directions include:
Machine Learning (ML) and Artificial Intelligence (AI): Developing ML models to predict the biological activity, toxicity (ADMET properties), and physicochemical properties of virtual libraries of derivatives, thereby accelerating the discovery of lead compounds. dergipark.org.tr
Quantum Mechanical Calculations: Using Density Functional Theory (DFT) and other methods to gain deep insight into the electronic structure and reactivity of the core, helping to predict reaction outcomes and design novel catalysts for its synthesis.
Integrated Discovery Platforms: Combining automated synthesis (robotics), high-throughput screening, and AI-driven design into a closed loop to rapidly design, synthesize, and test new derivatives in an iterative cycle of optimization.
Table 2: Examples of Computational Studies Involving the ontosight.aimdpi.comDioxolo[4,5-g]isoquinoline Scaffold
| Study Area | Computational Method(s) | Target | Key Finding/Prediction | Reference |
| Antiviral Discovery | Virtual Screening, Molecular Docking | Herpes Simplex Virus-1 (HSV-1) Glycoprotein D | Identified a derivative as a weak but active inhibitor with a novel mode of action. | mdpi.com |
| Neurodegenerative Disease | Pharmacophore Mapping, Molecular Docking, ADMET Prediction | Acetylcholinesterase (AChE) | Identified the tetrahydro- ontosight.aimdpi.comdioxolo[4,5-g]isoquinoline scaffold as a potential backbone for new AChE inhibitors. | dergipark.org.tr |
Q & A
Q. Q1. What are the standard synthetic routes for [1,3]Dioxolo[4,5-g]isoquinoline and its derivatives?
The synthesis typically involves cyclization reactions such as the Bischler-Napieralski method, which is widely used for isoquinoline frameworks. For example, (±)-5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline was synthesized via a two-step process: condensation of aldehyde and tetrahydroisoquinoline derivatives, followed by silica gel chromatography (hexanes/EtOAC gradient) to isolate the product . Reaction yields (~38%) and purity should be optimized using stoichiometric adjustments and solvent selection.
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
Key techniques include:
- 1H/13C NMR : Resolves aromatic proton environments and heterocyclic substituents (e.g., methylenedioxy groups).
- IR Spectroscopy : Identifies functional groups like C-O-C stretches in the dioxolane ring .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, critical for verifying structural analogs (e.g., 9,10-dimethoxy derivatives) .
Q. Q3. How can researchers assess the preliminary pharmacological activity of this compound derivatives?
Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines, as done for triazolo-isoquinoline analogs . Antioxidant activity can be screened via DPPH radical scavenging assays . Ensure standardized protocols for cell culture and dose-response curves to minimize variability.
Advanced Research Questions
Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies may arise from structural variations (e.g., methoxy vs. methylenedioxy substituents) or assay conditions. To address this:
- Perform comparative SAR studies using analogs with controlled substituent modifications .
- Validate assays with reference standards (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride) to ensure reproducibility .
- Use orthogonal analytical methods (e.g., HPLC-MS) to confirm compound identity and purity .
Q. Q5. How can researchers optimize analytical methods for quantifying trace impurities in this compound-based APIs?
Develop a reverse-phase HPLC protocol with UV detection (λ = 254–280 nm) tailored to isoquinoline chromophores. Use certified reference materials (e.g., LGC Standards) for calibration . For complex matrices, pair with LC-MS/MS to enhance sensitivity for low-abundance impurities . Method validation should include precision, accuracy, and robustness testing per ICH guidelines.
Q. Q6. What advanced computational approaches support the design of this compound derivatives with enhanced bioactivity?
- Molecular docking : Screen derivatives against target proteins (e.g., DNA topoisomerases) to predict binding affinity .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or cytotoxic activity .
- MD simulations : Study conformational stability of substituents (e.g., deuterated methylene groups) to refine pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
